2-乙酰氧基-3',4'-二氯苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetoxy-3',4'-dichlorobenzophenone is a chemical compound that is related to various synthesized benzophenone derivatives. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and synthesis pathways that could be relevant for 2-Acetoxy-3',4'-dichlorobenzophenone.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, methylation, and various rearrangement reactions. For instance, the synthesis of 4-Choloro-2-hydroxyacetophenone starts with 3-aminophenol and involves acetylation, methylation, and a Fries rearrangement, leading to an overall yield of about 44% . Similarly, the synthesis of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid involves the azlactone of 5-chlorovanillin and is confirmed by X-ray crystallography and NMR methods . These methods could potentially be adapted for the synthesis of 2-Acetoxy-3',4'-dichlorobenzophenone by altering the starting materials and reaction conditions to introduce the dichloro groups at the appropriate positions on the benzophenone backbone.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was studied and approved by X-ray single crystal structure determination, revealing that it crystallized in the triclinic crystal system . The structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was also confirmed by X-ray crystallography, showing a trans extended side acid side chain conformation . These findings suggest that a similar approach could be used to analyze the molecular structure of 2-Acetoxy-3',4'-dichlorobenzophenone.

Chemical Reactions Analysis

The chemical reactions involving benzophenone derivatives can include photochemical synthesis, transacylation, and cyclization. For instance, p-Methoxyphenyl o-acetoxybenzoate undergoes photo-Fries rearrangement to yield 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, which can further isomerize or react with acetyl chloride to form other products . These reactions highlight the reactivity of acetoxy and hydroxy groups on the benzophenone framework, which could be relevant when considering the reactivity of 2-Acetoxy-3',4'-dichlorobenzophenone under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be deduced from their molecular structure and the nature of their substituents. The presence of acetoxy, methoxy, and chloro groups can influence properties such as solubility, melting point, and reactivity. For example, the cooperative non-covalent interactions in ethyl-2-(4-aminophenoxy)acetate contribute to its molecular packing, as discussed with the aid of Hirshfeld surface analysis . The UV/Vis spectra of this compound show bands that are assigned to specific electronic transitions, which are computed using DFT calculations . These techniques could be applied to determine the physical and chemical properties of 2-Acetoxy-3',4'-dichlorobenzophenone, with particular attention to the effects of the dichloro substituents on its behavior.

科学研究应用

非线性光学性质

- 包括与 2-乙酰氧基-3',4'-二氯苯甲酮相似的化合物在内的腙已被研究其非线性光学性质。由于其双光子吸收特性,这些化合物展示了在光学限幅器和开关等光学器件中的应用潜力 (Naseema et al., 2010)。

生物化学中的分析方法

- 在生物化学中,已经开发出测定人血清中苯甲酮衍生物的方法。这些方法涉及分散液-液微萃取和液相色谱串联质谱等技术,对于研究经皮吸收过程至关重要,并且可以应用于 2-乙酰氧基-3',4'-二氯苯甲酮等化合物 (Tarazona et al., 2013)。

化学结构分析

- 该化合物的结构已通过 X 射线晶体学和核磁共振等方法进行了检查,揭示了其分子构型和溶液中烯醇酯的存在,这对于各种化学应用可能很重要 (Haasbroek et al., 1998)。

有机合成与反应

- 研究探索了其参与有机合成反应,如相关化合物的氢解。此类研究提供了对有机化学和材料科学中反应性和潜在应用的更深入理解 (Novak & Glover, 2005)。

缓蚀

- 苯甲酮的衍生物,包括与 2-乙酰氧基-3',4'-二氯苯甲酮相似的衍生物,已被研究其对金属的缓蚀性能。这项研究在材料科学中很重要,特别是在腐蚀性环境中保护金属方面 (Lgaz et al., 2017)。

电化学应用

- 该化合物的电化学性质已得到研究,例如卤代苯甲酮的电化学还原和羧化。这项研究对于开发绿色化学中的新电化学方法和应用至关重要 (Isse et al., 2002)。

安全和危害

属性

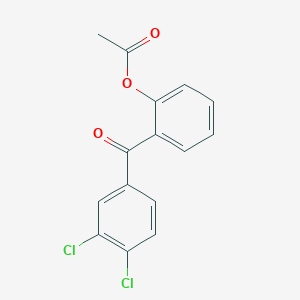

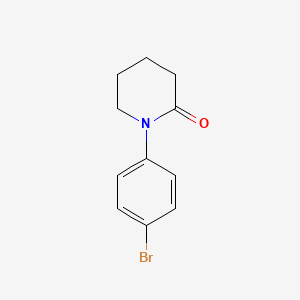

IUPAC Name |

[2-(3,4-dichlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYADEPVHJQDIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641601 |

Source

|

| Record name | 2-(3,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxy-3',4'-dichlorobenzophenone | |

CAS RN |

890098-84-7 |

Source

|

| Record name | 2-(3,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)